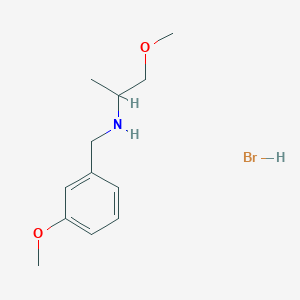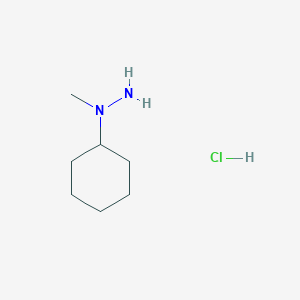
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 and has since been used to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby reducing their effects on the body.
Biochemical and Physiological Effects:
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, anxiety, and inflammation. It has also been shown to affect the cardiovascular system, the gastrointestinal tract, and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide in lab experiments is its selectivity for the CB1 receptor, which allows researchers to study the specific effects of endocannabinoids on this receptor. However, one limitation of using N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, including the development of more selective CB1 receptor antagonists, the investigation of the effects of endocannabinoids on other receptors, and the exploration of the therapeutic potential of cannabinoids in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide on the body and to determine its safety and efficacy for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, anxiety, and inflammation, as well as their potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-13(18)7-5-8-14(10)19-16(20)11(2)21-15-9-4-3-6-12(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDAWJJTYYMRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)


![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)




![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)
![3-[(Neopentyloxy)methyl]piperidine](/img/structure/B1388312.png)